CCCI-01

centrosome clustering cancer cell selectivity MTT assay

Researchers studying mitotic vulnerabilities in cancer often face off-target toxicity with classical anti-mitotics. CCCI-01 (CAS 215778-97-5) is a centrosome clustering inhibitor that exploits a cancer-specific vulnerability, inducing multipolar spindles in nearly 90% of BT-549 cells while maintaining bipolar spindles in normal HMEC. - Selective cytotoxicity: Reduces BT-549 colony formation by 60% at 0.3 µM, sparing normal MCF-10A colonies. - Cancer-selective mechanism: Targets centrosome clustering, a process essential for survival of cancer cells with supernumerary centrosomes. - Reliable supply: ≥98% purity, stored at -20°C, shipped under blue ice for global delivery.

Molecular Formula C11H9N3O4
Molecular Weight 247.21 g/mol
CAS No. 215778-97-5
Cat. No. B1668731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCCCI-01
CAS215778-97-5
SynonymsCCCI-01;  CCCI 01;  CCCI01;  Centrosome Clustering Chemical Inhibitor-01; 
Molecular FormulaC11H9N3O4
Molecular Weight247.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O4/c15-11(9-3-4-10(18-9)14(16)17)13-7-8-2-1-5-12-6-8/h1-6H,7H2,(H,13,15)
InChIKeyOBZHOVWNZIVCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CCCI-01: Centrosome Clustering Inhibitor Overview


5-Nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide (CAS 215778-97-5), also designated CCCI-01 (Centrosome Clustering Chemical Inhibitor-01), is a synthetic small-molecule nitrofuran carboxamide that functions as an inhibitor of centrosome clustering [1]. The compound was identified through a high-content phenotypic screen of over 5,000 drug-like molecules and is characterized by a 5-nitrofuran-2-carboxamide core linked via an amide bond to a 3-pyridylmethyl moiety [1]. CCCI-01 has been shown to induce multipolar spindle formation selectively in cancer cells harboring supernumerary centrosomes while sparing normal cells, thereby triggering mitotic catastrophe and apoptosis [1].

Why Generic Substitution Fails for CCCI-01


Centrosome clustering inhibition is a mechanism exploited by a diverse array of chemical scaffolds, including nitrofurans, indoles, and fungal metabolites, yet their efficacy and selectivity profiles vary dramatically [1]. Within the nitrofuran class alone, a study of 17 active compounds revealed that only a subset—specifically CCCI-01, CCCI-02, and CCCI-03—exhibited meaningful differential cytotoxicity between cancer and normal cells, with CCCI-01 showing the greatest differential response [1]. Moreover, the 5-nitro-2-furamide moiety, while present in both active and inactive analogs, is not sufficient for centrosome clustering inhibition; the spatial orientation of the heterocyclic ring system is a critical determinant of activity [1]. Consequently, generic substitution with an uncharacterized 5-nitrofuran derivative or a centrosome-targeting agent of a different chemical class carries a high risk of losing the cancer-selective killing window that defines CCCI-01 [1].

Quantitative Selectivity Evidence for CCCI-01


Cancer Cell Cytotoxicity vs. Normal Mammary Cells

In a comparative MTT viability assay, CCCI-01 demonstrated an IC50 of less than 3 μM in the BT-549 breast cancer cell line, whereas primary normal human mammary epithelial cells (HMEC) and immortalized normal MCF-10A cells exhibited IC50 values greater than 10 μM [1]. This corresponds to a >3-fold therapeutic window in vitro [1].

centrosome clustering cancer cell selectivity MTT assay

Clonogenic Growth Inhibition vs. Normal Progenitors

In clonogenic survival assays, CCCI-01 at 0.3 μM reduced BT-549 colony formation by 60% (P = 0.03), while normal MCF-10A colony yields remained unaffected (P = 0.48) [1]. The IC50 of CCCI-01 in the BT-549 clonogenic assay was below 0.3 μM, whereas IC50 values for normal human bone marrow hematopoietic progenitors (CFU-G/M and BFU-E/CFU-E) were approximately 10 μM [1].

clonogenic assay cancer stem cell hematopoietic progenitor

Multipolar Spindle Induction in Cancer Cells

Immunofluorescence microscopy revealed that treatment with CCCI-01 resulted in multipolar spindles in nearly 90% of BT-549 breast cancer cells, whereas freshly isolated normal primary human mammary epithelial cells (HMEC) maintained bipolar spindles under the same conditions [1].

multipolar spindle mitotic catastrophe phenotypic screening

Superior Selectivity Among Nitrofuran Analogs

Of the 14 compounds validated as centrosome clustering inhibitors from the primary screen, three nitrofuramide compounds—CCCI-01, CCCI-02, and CCCI-03—showed the most differential effects on viability across cancer cell lines versus normal cells [1]. Among these three, CCCI-01 exhibited the greatest differential response [1].

structure-activity relationship nitrofuran cancer selectivity

Off-Target Activity Profiling

In a high-throughput screening campaign deposited in PubChem and BindingDB, CCCI-01 exhibited an IC50 of 86.4 μM against the E. coli RecBCD enzyme and an EC50 of 2.81 μM in a cell-based assay measuring NF-κB (p65) transcriptional activity [1][2]. These values are substantially higher (i.e., less potent) than its on-target anticancer IC50 values (<3 μM in BT-549 cells), suggesting a degree of target selectivity, though off-target effects at higher concentrations cannot be excluded.

off-target profiling RecBCD NF-κB

Recommended Research Applications of CCCI-01


Probing Cancer-Specific Mitotic Catastrophe

Given that CCCI-01 induces multipolar spindles in nearly 90% of BT-549 cells while maintaining bipolar spindles in normal HMEC [1], this compound serves as a precise chemical probe for dissecting the signaling networks that govern centrosome clustering and mitotic fidelity specifically in tumor cells with centrosome amplification. Researchers can use CCCI-01 to distinguish between pathways essential for normal bipolar mitosis and those uniquely required for centrosome clustering in cancer.

Developing Non-Cross-Resistant Anti-Mitotics

Unlike classical microtubule-targeting agents (e.g., paclitaxel) that cause pan-cellular toxicity, CCCI-01 exploits a cancer-specific vulnerability—centrosome clustering [1]. This compound can be employed as a lead scaffold or reference molecule in medicinal chemistry campaigns aimed at discovering next-generation anti-mitotics with a reduced propensity for cross-resistance and improved therapeutic indices.

Targeting Breast Cancer Stem/Progenitor Cells

The clonogenic assay data demonstrate that CCCI-01 at 0.3 μM reduces BT-549 colony formation by 60% while sparing normal MCF-10A colonies [1]. This suggests that CCCI-01 may preferentially impact the self-renewal capacity of cancer progenitor populations. It is therefore a valuable tool for studying cancer stem cell biology and for evaluating therapeutic strategies aimed at eradicating the tumor-initiating cell compartment.

Bone Marrow-Sparing Combination Studies

Because CCCI-01 exhibits an IC50 of approximately 10 μM in normal bone marrow colony-forming cell assays, compared to an anti-cancer clonogenic IC50 below 0.3 μM [1], it may be evaluated in preclinical combination studies where preserving hematopoietic function is critical. Researchers can utilize CCCI-01 to test hypotheses regarding tumor-selective dosing strategies that minimize myelosuppression, a common dose-limiting toxicity of conventional chemotherapy.

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